molecular formula C8H4Cl2N2 B13927545 3,6-Dichloro-2,7-naphthyridine

3,6-Dichloro-2,7-naphthyridine

Cat. No.: B13927545
M. Wt: 199.03 g/mol
InChI Key: UCFSJCZRCTZGCF-UHFFFAOYSA-N
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Description

3,6-Dichloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2,7-naphthyridine typically involves the chlorination of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups such as alkyl, aryl, or amino groups.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2,7-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and disrupting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

3,6-dichloro-2,7-naphthyridine

InChI

InChI=1S/C8H4Cl2N2/c9-7-1-5-2-8(10)12-4-6(5)3-11-7/h1-4H

InChI Key

UCFSJCZRCTZGCF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CC2=CN=C1Cl)Cl

Origin of Product

United States

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